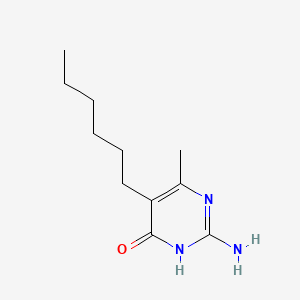
1,5-Dichloro-2-iodo-4-methoxy-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-2-iodo-4-methoxy-benzene is an organic compound with the molecular formula C7H5Cl2IO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-iodo-4-methoxy-benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2,4-dichloro-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
化学反応の分析
Types of Reactions
1,5-Dichloro-2-iodo-4-methoxy-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove halogen atoms.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,4-dimethoxy-5-iodobenzene, while oxidation with potassium permanganate can produce 2,4-dichloro-5-iodo-1-benzoquinone .
科学的研究の応用
1,5-Dichloro-2-iodo-4-methoxy-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 1,5-Dichloro-2-iodo-4-methoxy-benzene depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2,4-Dichloro-5-fluoro-1-methoxybenzene: Fluorine substitution instead of iodine, leading to different reactivity and biological activity.
2,4-Dichloro-5-bromo-1-methoxybenzene: Bromine substitution, which can affect the compound’s reactivity and applications.
Uniqueness
1,5-Dichloro-2-iodo-4-methoxy-benzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The iodine atom, in particular, makes it suitable for coupling reactions and other transformations that are not possible with similar compounds lacking iodine.
特性
分子式 |
C7H5Cl2IO |
|---|---|
分子量 |
302.92 g/mol |
IUPAC名 |
1,5-dichloro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 |
InChIキー |
YBMMOIHEXXGDMI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1Cl)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B8782390.png)



![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B8782412.png)
![2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B8782435.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(methylsulfonyl)-](/img/structure/B8782449.png)





![benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8782488.png)
